endo-BCN-PEG2-alcohol

Descripción general

Descripción

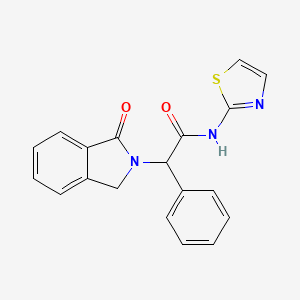

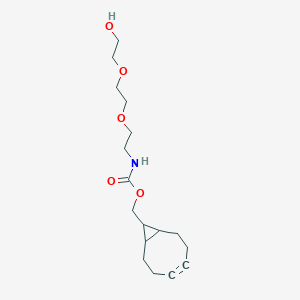

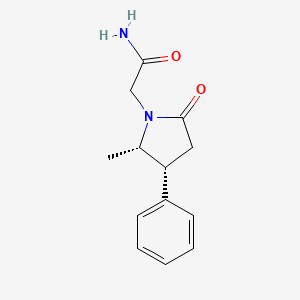

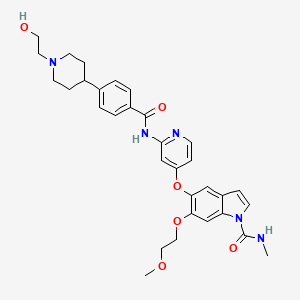

“endo-BCN-PEG2-alcohol” is a PEG-based PROTAC linker . It is a click chemistry reagent that contains a BCN group . This BCN group is very reactive with azide-tagged molecules . The hydroxyl group enables further derivatization or replacement with other reactive functional groups .

Synthesis Analysis

The “this compound” can be used in the synthesis of PROTACs . It contains a BCN group that can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups .Molecular Structure Analysis

The molecular formula of “this compound” is C17H27NO5 . It has a molecular weight of 325.4 g/mol .Chemical Reactions Analysis

The BCN group in “this compound” can react with azide-tagged biomolecules . This reaction is known as strain-promoted alkyne-azide cycloaddition (SPAAC) .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are as follows :Aplicaciones Científicas De Investigación

1. Aqueous Two-Phase Partitioning

The use of aqueous two-phase systems, involving polyethylene glycol (PEG), for the purification and concentration of enzymes like endo-polygalacturonase (endo-PG) from fermentation broths has been explored. This method showcases the potential of PEG in biotechnological applications, particularly in enzyme separation and purification processes (Wu, Pereira, Venâncio, & Teixeira, 2001).

2. Nanosphere Assembly for Drug Delivery

Bicontinuous nanospheres (BCNs) assembled from poly(ethylene glycol)-block-poly(propylene sulfide) (PEG-b-PPS) demonstrate potential in drug delivery systems. These nanospheres can stably retain hydrophilic and hydrophobic payloads within cell lysosomes and release them upon external triggers, offering controlled and targeted therapeutic applications (Bobbala, Allen, Yi, Vincent, Frey, Karabin, & Scott, 2020).

3. Chemical Sensor Development

Graphene-based thin-film sensors, incorporating bacterial cellulose nanofibers (BCNs) and graphene nanosheets (GNs), have been developed for alcohol detection. The inclusion of BCNs enhances the ethanol sensitivity of these sensors, highlighting the application of BCNs and PEG in the development of sensitive and selective chemical sensors (Xu, Zhou, Xin, Lubineau, Ma, & Jiang, 2017).

4. Antisense Oligonucleotide Delivery

PEG-modification at the endo-position of an antisense oligonucleotide enhances tumor accumulation and pharmacokinetics, offering significant potential in targeted cancer therapy. This modification approach optimizes the delivery system of nucleic acids, emphasizing the role of PEG in medicinal chemistry (Hagiwara, Kurihara, Honma, Yamamoto, & Shinohara, 2018).

5. Synthesis of Crumpled BCN Sheets

The synthesis of crumpled boron and nitrogen co-doped graphite layers using PEG as a precursor shows promise in catalysis and electronic device applications. This method allows tunable structures of BCN sheets, underlining the versatility of PEG in the synthesis of advanced materials (Jin, Pan, Jiang, Fu, Liang, Wei, Zhang, & Sun, 2014).

6. Anti-Fouling Coatings for Biomedical Applications

Incorporating anti-fouling coatings on the surface of supramolecular elastomeric materials through post-modification of UPy-functionalized tetrazine additives with BCN-functionalized PEG polymers has been studied. This approach is significant in creating materials with reduced protein and cell adhesion, beneficial in various biomedical applications (Goor, Brouns, & Dankers, 2017).

Mecanismo De Acción

“endo-BCN-PEG2-alcohol” is a PEG-based PROTAC linker that can be used in the synthesis of PROTACs . PROTACs contain two different ligands connected by a linker; one is a ligand for an E3 ubiquitin ligase and the other is for the target protein. PROTACs exploit the intracellular ubiquitin-proteasome system to selectively degrade target proteins .

Safety and Hazards

The safety data sheet suggests respiratory precaution, hand precaution, skin protection, and eye protection when handling "endo-BCN-PEG2-alcohol" . In case of skin contact, it is advised to immediately wash skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes .

Direcciones Futuras

The future directions of “endo-BCN-PEG2-alcohol” are likely to be in the synthesis of PROTACs . As a click chemistry reagent, it can undergo strain-promoted alkyne-azide cycloaddition (SPAAC) with molecules containing Azide groups, which makes it a valuable tool in the development of targeted therapy drugs .

Propiedades

IUPAC Name |

9-bicyclo[6.1.0]non-4-ynylmethyl N-[2-[2-(2-hydroxyethoxy)ethoxy]ethyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27NO5/c19-8-10-22-12-11-21-9-7-18-17(20)23-13-16-14-5-3-1-2-4-6-15(14)16/h14-16,19H,3-13H2,(H,18,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PEXDOIHAKXYTET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2C(C2COC(=O)NCCOCCOCCO)CCC#C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[[1-[(4-chlorophenyl)methyl]triazol-4-yl]methyl]-N'-[2-[(7-chloroquinolin-4-yl)amino]ethyl]-N'-methylethane-1,2-diamine](/img/structure/B607250.png)